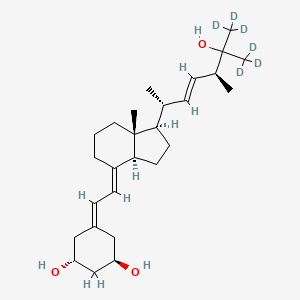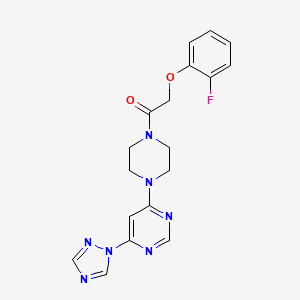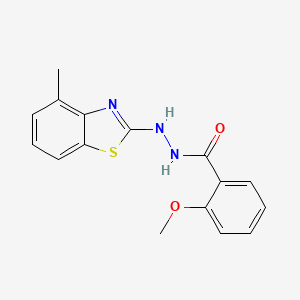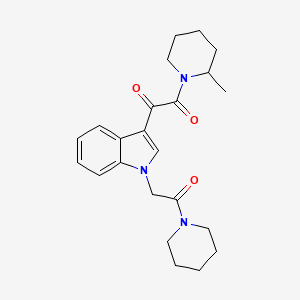
1-(2-methylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-methylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C23H29N3O3 and its molecular weight is 395.503. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
- Synthesis and Evaluation : New derivatives of this compound were synthesized and evaluated for their anticancer activity. They exhibited moderate-to-potent antiproliferative activities against various cancer cell lines including Hela, A-549, and ECA-109 (Jiang, Xu, & Wu, 2016).
Neuroprotection and Receptor Affinity
- NMDA Receptor Binding : Certain derivatives were found to have significant binding affinity at nanomolar concentration to GluN2B-containing N-methyl-D-aspartate (NMDA) receptors, suggesting potential neuroprotective applications (Gitto et al., 2014).
- Dual-Effect Neuroprotective Agents : Some indole derivatives of this compound, which are potent ligands of GluN2B-subunit-containing NMDA receptors, also demonstrated antioxidant properties, highlighting their potential as dual-effective neuroprotective agents (Buemi et al., 2013).
Synthetic Methodologies and Chemical Properties
- Synthetic Pathways : Research has been conducted on the synthesis of various analogs and derivatives of this compound, exploring different synthetic pathways and characterizing their chemical properties (Percino et al., 2007).
Miscellaneous Applications
- Building Blocks for Crown Ethers : This compound has been utilized in the synthesis of building blocks for functionalized crown ethers, indicating its utility in the field of supramolecular chemistry (Nawrozkij et al., 2014).
properties
IUPAC Name |
1-(2-methylpiperidin-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-17-9-5-8-14-26(17)23(29)22(28)19-15-25(20-11-4-3-10-18(19)20)16-21(27)24-12-6-2-7-13-24/h3-4,10-11,15,17H,2,5-9,12-14,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIYWBMBOXUBCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

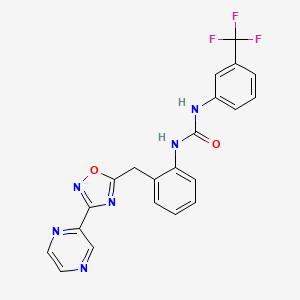
![N-(2,6-diethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2407170.png)
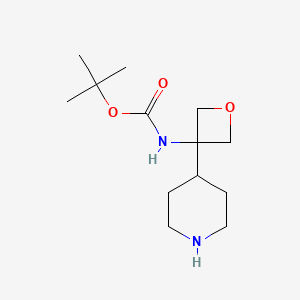
![N-([2,3'-bipyridin]-4-ylmethyl)-3-(2-methoxynaphthalen-1-yl)propanamide](/img/structure/B2407175.png)

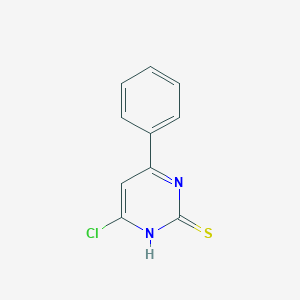

![2-Chloro-N-[4-(3-cyanopyridin-2-yl)oxycyclohexyl]acetamide](/img/structure/B2407180.png)
![N-benzyl-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2407181.png)

